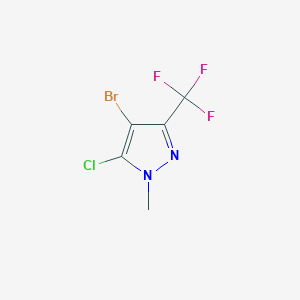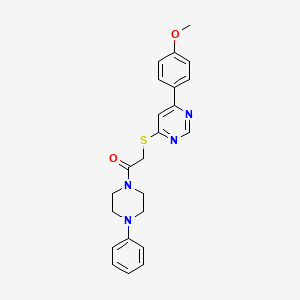
2-((6-(4-Methoxyphenyl)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-Methoxyphenyl)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases.
Aplicaciones Científicas De Investigación
Potential in Benign Prostatic Hyperplasia Treatment
Researchers have identified compounds within the same chemical family as possessing significant properties relevant for the treatment of benign prostatic hyperplasia (BPH). Specifically, dihydropyrimidinones, akin to the compound , have been explored for their α1a adrenoceptor antagonistic potential. These compounds exhibit a promising profile for BPH treatment by targeting specific receptors without engaging opioid receptors, which could lead to undesirable effects (Lagu et al., 1999).
Antifungal Applications
Another study focused on the antifungal effects of similar chemical compounds, revealing that certain derivatives exhibit significant biological activity against fungi such as Aspergillus terreus and Aspergillus niger. This suggests potential utility in developing antifungal agents, indicating a broader spectrum of pharmacological applications (Jafar et al., 2017).
Cognitive Function Improvement
Research into acetic ether derivatives related to the compound has shown potential in improving cognitive functions. Studies on mice have indicated that certain derivatives can ameliorate learning and memory dysfunction, suggesting a possible therapeutic angle for cognitive impairments or neurodegenerative diseases (Zhang Hong-ying, 2012).
Inhibition of Lipoxygenase
Compounds within the same chemical family have demonstrated potential as inhibitors of 15-lipoxygenase (15-LO), an enzyme implicated in various inflammatory and allergic responses. The inhibition of 15-LO by these derivatives suggests their potential in developing anti-inflammatory drugs (Asghari et al., 2016).
Propiedades
IUPAC Name |
2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-29-20-9-7-18(8-10-20)21-15-22(25-17-24-21)30-16-23(28)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10,15,17H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPMJGBAKIYMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-Methoxyphenyl)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)
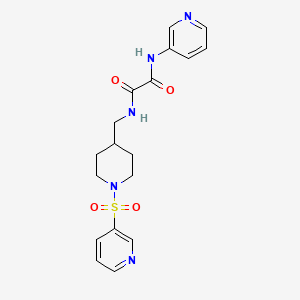
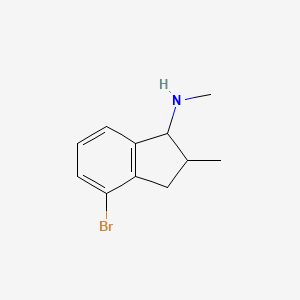
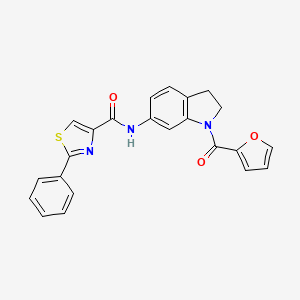
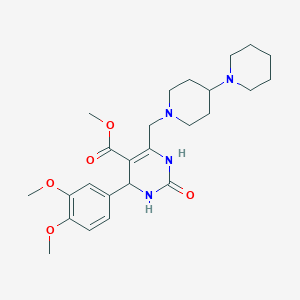
![3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2984121.png)
![2-Chloro-N-[(1-hydroxycyclopentyl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2984122.png)
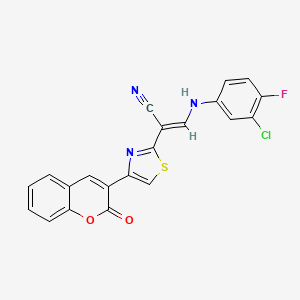
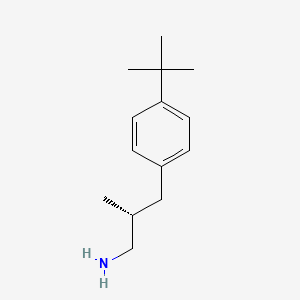
![3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2984127.png)
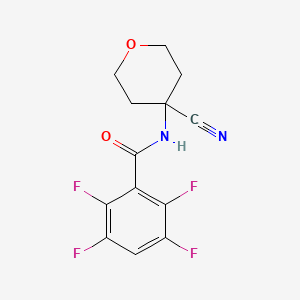
![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2984130.png)
![4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide](/img/structure/B2984132.png)
